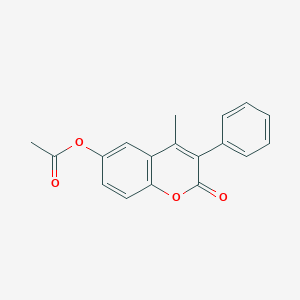

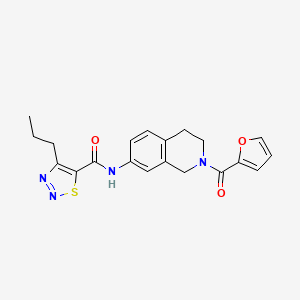

![molecular formula C10H18Cl2N4 B2749235 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride CAS No. 2137539-17-2](/img/structure/B2749235.png)

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s challenging to provide an accurate analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Pyrrolidines are known to participate in a variety of reactions, including substitutions and ring-opening reactions . Triazoles can act as ligands in coordination chemistry and can also undergo various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the potential for hydrogen bonding might influence its solubility .科学的研究の応用

Synthesis and Structural Studies

The synthesis of triazole derivatives, including those similar to 3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride, is a key area of research due to their significant biological activities. These activities are attributed to the core motif of 1,2,4-triazoles, which plays a crucial role in clinical drugs, including antivirals, anticancer, and anxiolytics, among others. A study outlined the synthesis of trans N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring, leading to novel amides and amines derivatives with potential biological applications (Tangella Nagendra Prasad et al., 2021).

Antifungal and Antimicrobial Activities

The triazole class, including derivatives of 3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole, has been synthesized and characterized for its potential antifungal and antimicrobial properties. One study reported on a novel antifungal compound within this class, revealing its solubility thermodynamics and partitioning processes in biologically relevant solvents, indicating potential for lipophilic delivery pathways in biological media (T. Volkova et al., 2020). Another research effort focused on synthesizing novel nalidixic acid-based 1,2,4-triazole derivatives, demonstrating better antimicrobial activity than the parent compound, suggesting the importance of lipophilic and steric parameters in enhancing antimicrobial efficacy (Nisha Aggarwal et al., 2011).

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has also been explored, with studies synthesizing compounds like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one. Structural and molecular docking studies suggest interactions with the EGFR kinase domain ATP binding site could be responsible for observed anticancer activities. This highlights the structural and electronic requirements for efficacy against cancer cells (A. Kaczor et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride involves the reaction of 4-cyclopropylpyrrolidine with 5-methyl-1H-1,2,4-triazole in the presence of a suitable reagent to form the desired compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "4-cyclopropylpyrrolidine", "5-methyl-1H-1,2,4-triazole", "Suitable reagent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-cyclopropylpyrrolidine is reacted with 5-methyl-1H-1,2,4-triazole in the presence of a suitable reagent to form the desired compound.", "Step 2: The crude product is purified by column chromatography to obtain the pure compound.", "Step 3: The pure compound is treated with hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |

CAS番号 |

2137539-17-2 |

分子式 |

C10H18Cl2N4 |

分子量 |

265.18 g/mol |

IUPAC名 |

3-(4-cyclopropylpyrrolidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |

InChI |

InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H |

InChIキー |

PQQLHFRNSQOSLH-UHFFFAOYSA-N |

SMILES |

CC1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |

正規SMILES |

CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

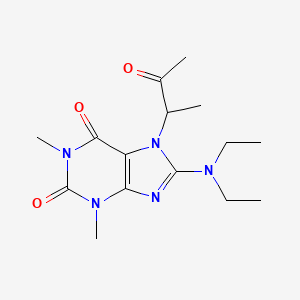

![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)

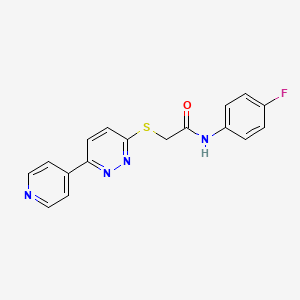

![N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749154.png)

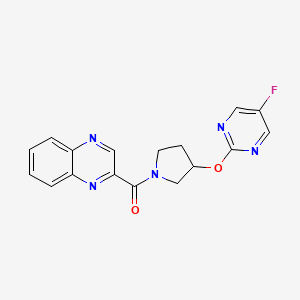

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2749157.png)

![[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine](/img/structure/B2749158.png)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)

![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)

![4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2749173.png)